molecular formula C10H12BrNO B13339508 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13339508
M. Wt: 242.11 g/mol
InChI Key: KHXIGCPNQLUVOE-UHFFFAOYSA-N
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Description

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and an amine group at the 1st position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Bromination: The starting material, 6-methoxy-2,3-dihydro-1H-inden-1-one, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4th position.

    Reduction: The resulting 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is then reduced to 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-ol using a reducing agent like sodium borohydride (NaBH4).

    Amination: Finally, the hydroxyl group is converted to an amine group through a reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 6-bromo-2,3-dihydro-1H-inden-1-amine

Uniqueness

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and amine groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrNO/c1-13-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3

InChI Key

KHXIGCPNQLUVOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2N)C(=C1)Br

Origin of Product

United States

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